1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS: 2097868-53-4) is a synthetic heterocyclic compound featuring a piperidine ring fused to an imidazolidine-2,4-dione core. Its molecular formula is C₁₃H₁₈F₃N₃O₄S, with a molecular weight of 369.36 g/mol . The structure includes a cyclopropanesulfonyl group attached to the piperidine nitrogen and a 2,2,2-trifluoroethyl substituent on the imidazolidinedione ring.
Properties
IUPAC Name |
1-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O4S/c14-13(15,16)8-19-11(20)7-18(12(19)21)9-3-5-17(6-4-9)24(22,23)10-1-2-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJEEZUHWROME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is part of a class of imidazolidine derivatives that have garnered interest for their potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.5 g/mol. The structure features a piperidine ring substituted with a cyclopropanesulfonyl group and an imidazolidine-2,4-dione moiety.
Research indicates that compounds containing imidazolidine-2,4-dione structures may interact with various biological targets:
- Inhibition of Lymphoid-specific Tyrosine Phosphatase (LYP) : The compound has been explored for its ability to inhibit LYP, which is involved in T cell receptor signaling. This inhibition is crucial for the modulation of immune responses and could have implications in autoimmune diseases .
- Serotonin Transporter Activity : Compounds similar to imidazolidine-2,4-dione have shown significant affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in mood disorders .
Anticancer Activity
One notable study evaluated the antiproliferative effects of related compounds against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxicity and inhibited cell migration, suggesting potential as anticancer agents .
| Compound | IC50 (μM) | Migration Inhibition Rate (%) |
|---|---|---|
| Compound 1 | 10.0 | 64.52% after 24 hours |
| Compound 2 | 15.0 | 36.87% after 24 hours |
| Compound 3 | 12.0 | 41.30% after 24 hours |
Cardiovascular Effects
Another study highlighted the cardiovascular effects of imidazolidine derivatives. Specifically, one derivative induced hypotension and bradycardia through endothelial muscarinic receptor activation and nitric oxide release, showcasing its potential use in cardiovascular therapies .
Case Studies
- Study on LYP Inhibition : A series of new imidazolidine derivatives were synthesized and evaluated for their LYP inhibitory activities. The most potent inhibitor demonstrated an IC50 value between 2.85 to 6.95 μM and showed selectivity over other phosphatases .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound effectively reduced cell viability in cancer cell lines while also inhibiting migration, which is critical in cancer metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[1-(cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be contextualized against related derivatives (Table 1).
Table 1: Structural and Molecular Comparison of Selected Piperidine-Imidazolidinedione Derivatives
Key Findings:
Sulfonyl vs. Carbonyl Groups :
- The target compound’s cyclopropanesulfonyl group provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to carbonyl or acetyl substituents in analogs . This could enhance binding to enzymes or receptors requiring polar interactions.
- In contrast, thiadiazole or indole-acetyl groups (e.g., ) introduce aromaticity, which may favor π-π stacking in hydrophobic binding pockets.
Trifluoroethyl vs. Smaller Alkyl Chains :
- The 2,2,2-trifluoroethyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to methyl or unsubstituted derivatives . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.
Synthetic Accessibility: Microwave-assisted synthesis methods, as seen in , offer higher yields (>85%) for imidazolidinedione derivatives compared to traditional thermal methods.
Biological Relevance: Piperidine derivatives with aryl substituents (e.g., indole in , thiophene in ) are associated with antimicrobial and receptor-modulating activities . The target compound’s lack of aromaticity may shift its activity toward non-CYP450 metabolic pathways, reducing drug-drug interaction risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
